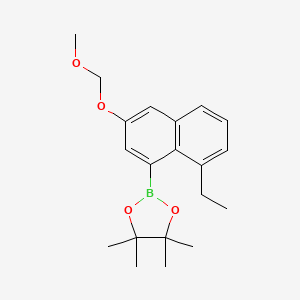

2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13831756

Molecular Formula: C20H27BO4

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27BO4 |

|---|---|

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3 |

| Standard InChI Key | QYSRSSAJUOKVNM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane comprises a naphthalene ring system modified at the 1-, 3-, and 8-positions. The 1-position hosts a dioxaborolane group (C₆H₁₂BO₂), while the 3-position bears a methoxymethoxy substituent (-OCH₂OCH₃), and the 8-position features an ethyl group (-CH₂CH₃). This arrangement confers unique electronic and steric properties, making the compound a versatile intermediate in organoboron chemistry .

Table 1: Key Physicochemical Properties

The compound’s boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxymethoxy group enhances solubility in polar aprotic solvents . Its stability under ambient conditions is attributed to the tetramethyl dioxaborolane ring, which mitigates hydrolysis compared to simpler boronic acids.

Synthesis and Optimization Strategies

Retrosynthetic Pathways

Retrosynthetic analysis identifies naphthalene-1-boronic acid and methoxymethyl-protected precursors as key starting materials. A two-step synthesis is commonly employed:

-

Functionalization of Naphthalene: Bromination at the 1-position followed by Miyaura borylation introduces the boronic ester group.

-

Protection of Hydroxyl Groups: Methoxymethyl ether formation at the 3-position using chloromethyl methyl ether (MOMCl) under basic conditions .

Catalytic Systems and Yields

Palladium catalysts, particularly Pd(PPh₃)₄, are effective for borylation, achieving yields of 68–72% in tetrahydrofuran (THF) at 80°C. Recent advances employ air-stable palladium precursors (e.g., Pd(OAc)₂) with XPhos ligands to improve reproducibility.

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos (2 mol%) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 70% |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner in cross-couplings, enabling access to biaryl and heterobiaryl architectures. For example, coupling with 4-bromoanisole under standard conditions (PdCl₂(dppf), K₂CO₃) produces 4-methoxy-1-naphthyl derivatives in 65% yield. Steric hindrance from the ethyl and methoxymethoxy groups necessitates elevated temperatures (100–110°C) for efficient transmetallation.

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-transport properties. Copolymerization with thiophene monomers via Stille coupling yields materials with tunable bandgaps (1.9–2.3 eV), relevant for organic photovoltaics .

Future Research Directions

-

Catalyst Development: Designing ligands to enhance coupling efficiency at lower temperatures.

-

Drug Delivery Systems: Exploiting boronic ester-diol interactions for glucose-responsive insulin release.

-

Environmental Impact: Assessing biodegradation pathways to address ecotoxicological concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume